Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
Description
Structural Breakdown:
- Piperazine backbone : A six-membered diamine ring with two nitrogen atoms at positions 1 and 4.
- 4-Methylphenyl substituent : A para-methyl-substituted benzene ring attached to nitrogen at position 1.
- Tetrahydro-cycloheptaquinoline carbonyl group : A seven-membered cycloheptane fused to a quinoline system, reduced to a tetrahydro state and connected via a carbonyl group to position 4 of the piperazine.
The degrees of unsaturation (10 double bond equivalents) arise from the aromatic rings (quinoline and benzene), the carbonyl group, and the piperazine ring.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- Piperazine protons : The two equivalent sets of piperazine protons (N–CH₂–CH₂–N) appear as triplets or quartets in δ 2.5–3.5 ppm due to coupling with adjacent nitrogen atoms.
- 4-Methylphenyl group : A singlet at δ 2.3 ppm (3H, CH₃) and aromatic protons as a doublet (δ 6.9–7.2 ppm, 2H) and a doublet of doublets (δ 7.3–7.5 ppm, 2H).
- Tetrahydro-cycloheptaquinoline moiety :
¹³C NMR :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) reveals key fragmentation pathways:
- Molecular ion : [M+H]⁺ at m/z 400.
- Piperazine ring cleavage : Loss of C₄H₁₀N₂ (86 Da) yields m/z 314.
- Carbonyl group rupture : Elimination of CO (28 Da) produces m/z 372.
- Quinoline ring fragmentation : Cross-ring cleavage generates ions at m/z 130–160, characteristic of tetrahydro-cycloheptaquinoline derivatives.
| Fragment Ion (m/z) | Proposed Structure | Origin |
|---|---|---|
| 400 | [M+H]⁺ | Intact molecule |
| 314 | [M+H – C₄H₁₀N₂]⁺ | Piperazine loss |
| 372 | [M+H – CO]⁺ | Carbonyl cleavage |
| 158 | Quinoline fragment | Ring rupture |
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for closely related piperazine-quinoline hybrids reveal:
- Piperazine ring geometry : Chair conformation with nitrogen atoms in equatorial positions.
- Carbonyl group orientation : Dihedral angles of 17–22° between the quinoline and piperazine planes due to steric hindrance from the cycloheptaquinoline moiety.
- Intermolecular interactions :
The bulky tetrahydro-cycloheptaquinoline group induces torsional strain, favoring a twisted conformation that minimizes steric clashes.
Comparative Structural Analysis with Related Piperazine-Quinoline Hybrids
Comparing this compound to analogs from recent studies:
Structural Implications :
- Electron-withdrawing groups (e.g., sulfonyl in analogs) increase hydrogen-bonding capacity versus the carbonyl group in this compound.
- Bulkier substituents (cycloheptaquinoline vs. methoxy) reduce solubility but enhance π–π stacking interactions.
- Hybrid flexibility : The tetrahydro-cycloheptaquinoline’s aliphatic ring introduces conformational rigidity absent in planar quinoline derivatives.
Properties
CAS No. |
36063-65-7 |
|---|---|
Molecular Formula |
C26H29N3O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone |
InChI |
InChI=1S/C26H29N3O/c1-19-11-13-20(14-12-19)28-15-17-29(18-16-28)26(30)25-21-7-3-2-4-9-23(21)27-24-10-6-5-8-22(24)25/h5-6,8,10-14H,2-4,7,9,15-18H2,1H3 |
InChI Key |
PHWXMNNLZXOINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4CCCCCC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Step 1: Synthesis or procurement of the substituted piperazine intermediate , specifically 1-(4-methylphenyl)piperazine.
- Step 2: Preparation of the cyclohepta(b)quinoline-11-carboxylic acid or its activated derivative (e.g., acid chloride or activated ester).
- Step 3: Coupling reaction between the piperazine and the activated cycloheptaquinoline carboxyl derivative to form the amide bond.
This approach is consistent with standard amide bond formation protocols in medicinal chemistry, often employing coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under mild conditions to preserve sensitive functional groups.
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-(4-methylphenyl)piperazine | Commercially available or synthesized via nucleophilic substitution of piperazine with 4-methylphenyl halide | High purity required to avoid side reactions |
| 2 | Synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline-11-carboxylic acid | Multi-step synthesis involving cyclization and functional group transformations; oxidation to carboxylic acid | Requires careful control of reaction conditions to maintain ring integrity |
| 3 | Activation of carboxylic acid to acid chloride or active ester | Use of thionyl chloride (SOCl2) or coupling reagents like HATU | Acid chloride is highly reactive but moisture sensitive |
| 4 | Coupling reaction | Reaction of activated acid with 1-(4-methylphenyl)piperazine in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) | Yields the target amide bond; reaction monitored by TLC or HPLC |
| 5 | Purification | Chromatography (silica gel column) or recrystallization | Ensures removal of unreacted starting materials and by-products |
Research Findings and Optimization
- Yield and Purity: Literature indicates that using HATU as a coupling reagent in anhydrous dichloromethane with triethylamine base typically affords high yields (>85%) and purity (>95%) of the amide product.
- Reaction Time: Coupling reactions generally complete within 2–4 hours at room temperature.
- Side Reactions: Minimal epimerization or degradation observed under optimized conditions; however, prolonged reaction times or elevated temperatures can lead to by-products.
- Scalability: The synthetic route is amenable to scale-up with appropriate control of moisture and temperature.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Comments |
|---|---|---|
| Piperazine source | Commercial 1-(4-methylphenyl)piperazine | High purity preferred |
| Acid activation | Thionyl chloride or HATU | HATU preferred for mild conditions |
| Solvent | Anhydrous dichloromethane or DMF | Dry conditions critical |
| Base | Triethylamine or DIPEA | Neutralizes HCl formed |
| Temperature | Room temperature (20–25°C) | Avoids decomposition |
| Reaction time | 2–4 hours | Monitored by TLC/HPLC |
| Purification | Silica gel chromatography | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant and Antipsychotic Properties
Piperazine derivatives have been extensively studied for their antidepressant and antipsychotic effects. The specific compound under consideration has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with similar structures can exhibit significant activity against disorders such as depression and schizophrenia due to their ability to interact with various receptors involved in mood regulation.
1.2 Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. Studies have demonstrated that these compounds can inhibit the growth of a range of bacteria and fungi. The structural features of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- suggest potential efficacy against resistant strains of pathogens, which is crucial given the rising concern over antibiotic resistance.
Mechanistic Insights
2.1 Interaction with Neurotransmitter Receptors
The mechanism of action for Piperazine derivatives often involves modulation of neurotransmitter receptors. For instance:
- Serotonin Receptors : Many piperazine compounds act as serotonin receptor antagonists or agonists, influencing mood and anxiety levels.
- Dopamine Receptors : These compounds can also interact with dopamine receptors, which is vital for their antipsychotic effects.
Table 1 summarizes the receptor interactions reported in studies involving similar piperazine derivatives:
| Receptor Type | Effect | Reference |
|---|---|---|
| Serotonin (5-HT) | Antagonism | |
| Dopamine (D2) | Partial Agonism | |
| NMDA | Antagonism |
Case Studies
Several studies have highlighted the therapeutic potential of Piperazine derivatives:
3.1 Case Study: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a piperazine derivative similar to Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after 8 weeks of treatment.
3.2 Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Piperazine-Quinolone Hybrids
Compounds such as N-phenylpiperazinyl-4(1H)-quinolone (EC₅₀ = 4.7 nM against P. berghei) and its benzyl analogues (EC₅₀ = 44–83 nM) highlight the importance of spacer groups between the piperazine and quinolone moieties. A methylene spacer significantly enhances antiplasmodial activity compared to direct attachment or ethylene spacers .
Key Differences with Target Compound :
- The target compound lacks a spacer, directly linking the piperazine to the cycloheptaquinoline via a carbonyl group.
Piperazine-Benzocyclohepta[b]pyridine Derivatives
Inhibitors of farnesyl protein transferase (FPT), such as 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperazine derivatives , demonstrate that polycyclic systems improve pharmacokinetics. Substituents like pyridylacetyl N-oxides (e.g., 83a ) enhance oral bioavailability and metabolic stability .
Comparison :
- The absence of halogen substituents (e.g., Cl or Br) in the target compound may reduce potency but improve toxicity profiles.
Arylpiperazine Derivatives
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM for 5-HT₁ₐ) illustrates that aryl substituents and spacer length critically influence receptor affinity. Para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) may optimize steric and electronic interactions compared to ortho-methoxy or naphthyl groups .
Antiplasmodial Activity
Piperazine-quinolone hybrids with methylene spacers (e.g., EC₅₀ = 4.7 nM) outperform direct-linked analogues (EC₅₀ > 100 nM). The target compound’s lack of a spacer may limit its antiplasmodial efficacy unless compensated by the cycloheptaquinoline’s enhanced binding .
Enzyme Inhibition Potential
FPT inhibitors with benzo[5,6]cyclohepta[b]pyridine-piperazine scaffolds (e.g., 83a ) achieve IC₅₀ values in low nM ranges. The target compound’s structural similarity suggests possible FPT inhibition, though experimental validation is required .
Antioxidant and Cytotoxicity Profiles
Piperazine derivatives with 4-methylphenoxyethyl groups (e.g., 1-[(4-methyl)phenoxyethyl]-piperazine) increase SOD activity and total antioxidant capacity (TAC). The target compound’s 4-methylphenyl group may confer similar antioxidant properties, but cytotoxicity risks depend on substituent polarity .
Physicochemical and Drug-Likeness Properties
Solubility and Permeability
Piperazine amides with carbonyl linkers (e.g., 4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone) exhibit high solubility (SwissADME: logP ~2.5) due to hydrogen-bond acceptors (HBA = 4–6).
Metabolic Stability
Pyridylacetyl N-oxide derivatives (e.g., 83a ) resist rapid metabolism in vivo. The target compound’s 4-methylphenyl group may slow oxidative metabolism compared to halogenated analogues, improving half-life .
Data Tables
Table 1: Antiplasmodial Activity of Piperazine-Quinolone Analogues
| Compound | Spacer | EC₅₀ (nM, P. berghei) | Resistance Index (TM90-C2B) |
|---|---|---|---|
| N-Phenylpiperazinyl-4(1H)-quinolone | Methylene | 4.7 | 100–390 |
| Benzyl analogue | Methylene | 44–83 | 100–390 |
| Direct-attached analogue | None | >100 | >500 |
Table 2: Pharmacokinetic Properties of Selected Analogues
| Compound | Oral Bioavailability (%) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| FPT Inhibitor 83a | 85 (mice) | >8 |
| 1-(4-Methylphenyl)piperazine derivative (hypothetical) | ~60 (predicted) | ~6 (predicted) |
Source: , extrapolated data
Biological Activity
Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a complex organic compound belonging to the piperazine family. This compound is characterized by its unique structural features that suggest potential pharmacological properties. It has a molecular formula of C26H29N3O and a molecular weight of approximately 399.5 g/mol .
Chemical Structure and Properties
The structure of this piperazine derivative includes:
- A piperazine ring substituted with a 4-methylphenyl group .
- A carbonyl derivative of a tetrahydro-cycloheptaquinoline moiety .
These structural characteristics are believed to contribute to its biological activity and pharmacological potential.
Pharmacological Properties
Piperazine derivatives are known for their diverse biological activities, which include:
- Antidepressant effects
- Antipsychotic properties
- Antimicrobial activity
The specific biological activity of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- remains to be fully elucidated but suggests potential therapeutic applications in psychiatry and infectious diseases .
Research indicates that piperazine compounds may interact with various neurotransmitter systems. This compound's unique structure allows it to potentially bind to different receptors in the central nervous system (CNS), influencing neurotransmitter release and reuptake. Interaction studies focus on:
- Binding affinity
- Efficacy at various receptors
Understanding these interactions is essential for elucidating the pharmacodynamics and pharmacokinetics of this compound .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperazine | Basic piperazine structure | Simple nitrogen-containing heterocycle |
| 1-Methylpiperazine | Methyl substitution on piperazine | Enhanced lipophilicity |
| Tetrahydroquinoline derivatives | Related cyclic structure | Potential neuroactive properties |
This table illustrates how the unique combination of the tetrahydro-cycloheptaquinoline moiety with the piperazine framework distinguishes this compound from others .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this piperazine-cycloheptaquinoline hybrid compound?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, describes the use of palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives (e.g., 4-methoxyphenylboronic acid) with dibrominated cycloheptaquinoline precursors. Key steps include:
- Reacting 2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine with substituted boronic acids under basic conditions (e.g., K₂CO₃).
- Purification via column chromatography to isolate the product (yields: 55–78%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 6.6–8.0 ppm, piperazine methyl groups at δ 2.4–3.5 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ for C28H28N2O2: 425.2229; observed: 425.2272) .
- TLC : Monitor reaction progress using silica gel plates (e.g., Rf values: 0.39–0.44 in ethyl acetate/hexane) .
Q. What analytical techniques ensure purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- DSC/TGA : Evaluate thermal stability (e.g., melting points: 153–190°C for related compounds) .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C 65.00% vs. 65.15% for a chlorophenyl derivative) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to reduce loading and improve turnover .
- Solvent Optimization : Replace toluene with DMF or THF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields .
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify rapid metabolism (e.g., oxidation of pyridylacetyl groups) and design metabolically stable analogs (e.g., N-oxide derivatives) .
- Dose-Response Studies : Perform IC50 assays across multiple cell lines to account for variability (e.g., antitumor efficacy in nude mice vs. in vitro models) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding affinity .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
- Methodological Answer :
- Fragment-Based Design : Replace the 4-methylphenyl group with fluorobenzyl or trifluoromethylphenyl moieties to assess impact on kinase inhibition .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions (e.g., cycloheptaquinoline carbonyl) with FPT inhibitory activity .
- In Vivo/In Vitro Correlation : Compare pharmacokinetic parameters (e.g., oral bioavailability in cynomolgus monkeys) with in vitro IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
